![molecular formula C25H16Fe2N6O16S2-2 B14791580 Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-” is a complex iron compound characterized by its intricate structure involving multiple hydroxy, nitro, and sulfonato groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of complex iron compounds typically involves the coordination of iron ions with organic ligands under controlled conditions. The specific synthetic route for this compound would likely involve:
Ligand Preparation: Synthesizing the organic ligands with hydroxy, nitro, and sulfonato groups.
Coordination Reaction: Reacting the ligands with iron salts (e.g., iron(III) chloride) in a suitable solvent (e.g., water or ethanol) under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Reactors: Using large-scale batch reactors to mix and react the ligands with iron salts.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Complex iron compounds can undergo various types of reactions, including:
Oxidation-Reduction: Iron can change its oxidation state, leading to redox reactions.
Substitution: Ligands in the complex can be replaced by other ligands under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, acetone.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of iron(III) complexes, while reduction could yield iron(II) complexes.
科学研究应用
Chemistry
Catalysis: Complex iron compounds can act as catalysts in various chemical reactions, including organic synthesis and polymerization.
Biology
Enzyme Models: Studying these compounds can provide insights into the functioning of iron-containing enzymes in biological systems.
Medicine
Drug Development: Investigating the potential of these compounds as therapeutic agents, particularly in targeting specific biochemical pathways.
Industry
Dyes and Pigments: Using these compounds in the formulation of dyes and pigments due to their vibrant colors and stability.
作用机制
The mechanism by which complex iron compounds exert their effects often involves:
Coordination Chemistry: The interaction of iron ions with ligands, affecting the electronic and structural properties of the compound.
Molecular Targets: Binding to specific molecules or ions, influencing their reactivity and function.
相似化合物的比较
Similar Compounds
Iron(III) Sulfate: Another iron compound with different ligands.
Iron(II) Chloride: A simpler iron compound with chloride ligands.
Uniqueness
The uniqueness of “Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-” lies in its complex structure and the presence of multiple functional groups, which can impart unique chemical and physical properties.
属性
分子式 |
C25H16Fe2N6O16S2-2 |
|---|---|
分子量 |
832.2 g/mol |
IUPAC 名称 |
3-[[5-[[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-4-sulfonatophenyl)diazenyl]phenyl]methyl]-2,4-dihydroxyphenyl]diazenyl]-2-hydroxy-6-nitrobenzenesulfonate;iron |
InChI |
InChI=1S/C25H18N6O16S2.2Fe/c32-17-8-19(34)14(28-26-12-2-4-21(48(42,43)44)22(23(12)36)31(40)41)6-10(17)5-11-7-15(20(35)9-18(11)33)29-27-13-1-3-16(30(38)39)25(24(13)37)49(45,46)47;;/h1-4,6-9,32-37H,5H2,(H,42,43,44)(H,45,46,47);;/p-2 |
InChI 键 |
NYOJGVZUBVCIDT-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C(=C1N=NC2=C(C=C(C(=C2)CC3=CC(=C(C=C3O)O)N=NC4=C(C(=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])O)O)O)O)S(=O)(=O)[O-])[N+](=O)[O-].[Fe].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)


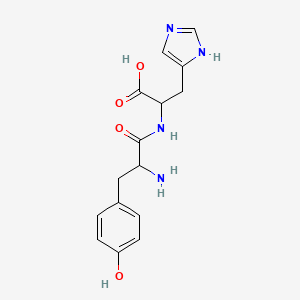
![4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid](/img/structure/B14791537.png)
![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)
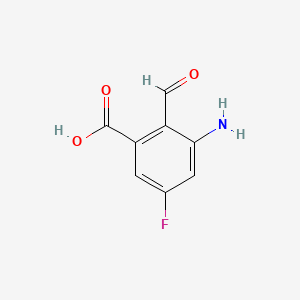
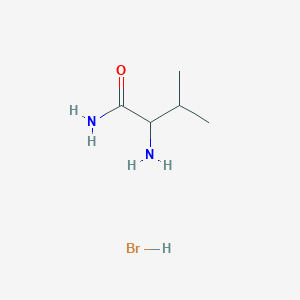
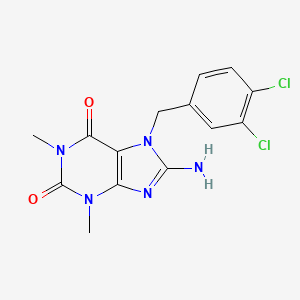
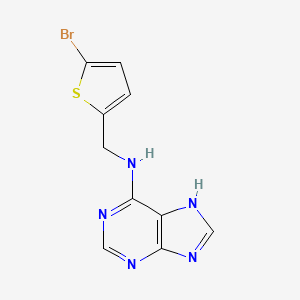
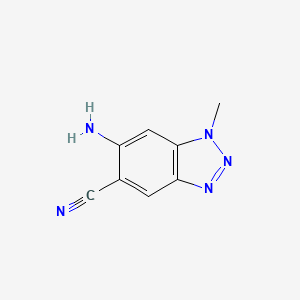
![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)
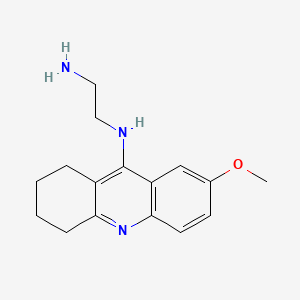
![10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B14791577.png)
